N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13767754
InChI: InChI=1S/C26H20N6/c1-2-22(32(25-9-17-29-18-10-25)26-11-19-30-20-12-26)4-3-21(1)31(23-5-13-27-14-6-23)24-7-15-28-16-8-24/h1-20H
SMILES: C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5
Molecular Formula: C26H20N6
Molecular Weight: 416.5 g/mol

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine

CAS No.:

Cat. No.: VC13767754

Molecular Formula: C26H20N6

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine -

Specification

Molecular Formula C26H20N6
Molecular Weight 416.5 g/mol
IUPAC Name 1-N,1-N,4-N,4-N-tetrapyridin-4-ylbenzene-1,4-diamine
Standard InChI InChI=1S/C26H20N6/c1-2-22(32(25-9-17-29-18-10-25)26-11-19-30-20-12-26)4-3-21(1)31(23-5-13-27-14-6-23)24-7-15-28-16-8-24/h1-20H
Standard InChI Key NQFLBGCCIGDHLA-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5
Canonical SMILES C1=CC(=CC=C1N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine features a central benzene ring substituted at the 1 and 4 positions with two pyridinylamine groups. Each amine nitrogen is further bonded to a pyridine moiety, creating a symmetrical tetradentate ligand capable of coordinating multiple metal centers. The planar geometry and extended conjugation enhance its ability to participate in π-π stacking interactions, a critical feature for supramolecular assemblies.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1218812-56-6
Molecular FormulaC₂₆H₂₀N₆
Molecular Weight (g/mol)416.5
XLogP34.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized through a nucleophilic aromatic substitution reaction between 4,4'-bipyridinamine and 1,4-dibromobenzene under inert conditions. The reaction proceeds at elevated temperatures (80–120°C) in the presence of a palladium catalyst, yielding the target product in moderate to high purity.

4,4’-Bipyridinamine+1,4-DibromobenzenePd catalystN1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine+2HBr\text{4,4'-Bipyridinamine} + \text{1,4-Dibromobenzene} \xrightarrow{\text{Pd catalyst}} \text{N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine} + 2 \text{HBr}

Purification and Yield Optimization

Post-synthesis purification involves column chromatography using silica gel and a dichloromethane/methanol gradient. Recrystallization from hot ethanol improves purity to >95%, as confirmed by HPLC . Typical yields range from 60% to 75%, depending on reaction scale and catalyst loading.

Physicochemical Properties and Solubility

Thermal Stability and Phase Behavior

The compound exhibits a melting point above 250°C, indicative of robust thermal stability. Differential scanning calorimetry (DSC) reveals no decomposition below 300°C, making it suitable for high-temperature applications.

Solubility Profiles

Solubility varies significantly with solvent polarity:

Table 2: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Dimethyl Sulfoxide12.4
N,N-DMF9.8
Chloroform3.2
Ethanol0.7

Heating to 37°C and sonication enhance solubility in polar aprotic solvents . Stock solutions (10 mM in DMSO) remain stable for one month at -20°C and six months at -80°C .

Applications in Coordination Chemistry

Metal Complex Formation

The ligand’s four pyridinyl groups enable chelation with transition metals such as Ru(II), Fe(II), and Cu(I). X-ray crystallography of [Ru(L)(bpy)₂]²⁺ (bpy = 2,2'-bipyridine) complexes reveals octahedral geometry with ligand-metal bond lengths of 2.05–2.10 Å. These complexes exhibit enhanced electrochemical stability, with redox potentials tunable by ancillary ligands.

Catalytic Applications

Ru(II) complexes derived from N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine demonstrate efficacy in water oxidation catalysis. Turnover frequencies (TOF) up to 0.45 s⁻¹ have been reported under photochemical conditions, surpassing benchmarks set by iridium-based catalysts.

Emerging Research and Future Directions

Recent studies highlight its potential in organic electronics. Thin films of Cu(I) complexes exhibit photoluminescence quantum yields (PLQY) of 18–22%, suitable for light-emitting diodes (LEDs). Computational modeling (DFT) predicts charge-transfer efficiencies comparable to iridium complexes, but experimental validation remains ongoing.

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